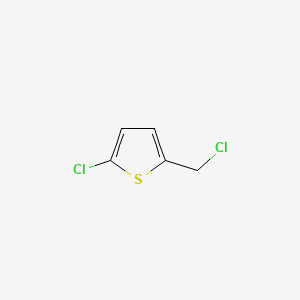
2-Chloro-5-(chlorométhyl)thiophène
Vue d'ensemble
Description
2-Chloro-5-(chloromethyl)thiophene is a chemical compound with the molecular formula C5H4Cl2S . It has been used in the synthesis of 1-(1,1’-biphenyl-4-yl)-3-(5-chloro-thiophen-2-yl)-2-(1H-imidazol-1-yl)propane and 1-(5-chlorothiophen-2-yl)-2-(1H-imidazol-1-yl)-3-phenylpropane .
Synthesis Analysis
The synthesis of 2-Chloro-5-(chloromethyl)thiophene involves alkylation of monoethanolamine vinyl ether in ethyl alcohol at temperatures between 60-70°C . Another method involves the reaction of 2-chlorothiophene using resonance enhanced multiphoton ionization (REMPI) time-of-flight (TOF) technique .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(chloromethyl)thiophene can be represented by the InChI string: InChI=1S/C5H5ClS/c6-4-5-2-1-3-7-5/h1-3H,4H2 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2-Chloro-5-(chloromethyl)thiophene reacts with monoethanolamine vinyl ether in ethyl alcohol to form a product of disubstitution and transvinylation . It has also been used in the preparation of 5-phenylthiophene derivative .Physical And Chemical Properties Analysis
2-Chloro-5-(chloromethyl)thiophene has a molecular weight of 167.06 g/mol . It has a refractive index of n20/D 1.575 (lit.) and a boiling point of 83-85 °C/8 mmHg (lit.) . The density of the compound is 1.385 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
2-Chloro-5-(chlorométhyl)thiophène : Applications de recherche scientifique :
Synthèse de dérivés d'imidazole
Le this compound est utilisé dans la synthèse de divers dérivés d'imidazole. Par exemple, il a été utilisé pour créer des composés tels que le 1-(1,1′-biphényl-4-yl)-3-(5-chloro-thiophène-2-yl)-2-(1H-imidazol-1-yl)propane et le 1-(5-chlorothiophène-2-yl)-2-(1H-imidazol-1-yl)-3-phénylpropane. Ces dérivés sont importants en raison de leurs activités pharmacologiques potentielles, notamment des propriétés antifongiques, antibactériennes et anticancéreuses .
Modélisation moléculaire et simulation
Le composé est également pertinent en chimie computationnelle à des fins de modélisation moléculaire et de simulation. Des programmes tels qu'Amber, GROMACS, Avogadro, Pymol, Chimera, Blender et VMD utilisent de tels produits chimiques pour produire des visualisations de simulation précises qui sont essentielles pour comprendre les interactions et la dynamique moléculaires .
Produits chimiques de laboratoire
En tant que produit chimique de laboratoire, le this compound est recommandé pour une utilisation en recherche uniquement. C'est un élément essentiel des inventaires chimiques des institutions éducatives et des laboratoires de recherche, où il est utilisé à diverses fins expérimentales et de synthèse .
Mécanisme D'action
Target of Action
It’s known that the compound can affect therespiratory system .
Mode of Action
It’s known to be used in the synthesis of other compounds , suggesting it may interact with various biological targets.
Result of Action
It’s known to be used in the synthesis of other compounds
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-(chloromethyl)thiophene. For instance, it should be stored at a temperature of -20°C . Exposure to moist air or water can lead to decomposition .
Safety and Hazards
2-Chloro-5-(chloromethyl)thiophene is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Analyse Biochimique
Biochemical Properties
2-Chloro-5-(chloromethyl)thiophene plays a significant role in biochemical reactions due to its reactivity and ability to interact with various biomolecules. It has been used in the synthesis of compounds that inhibit enzymes such as aromatase and CYP17 . These enzymes are crucial in steroid biosynthesis, and their inhibition can lead to significant biochemical effects. The interactions between 2-Chloro-5-(chloromethyl)thiophene and these enzymes involve binding to the active sites, thereby blocking the enzyme’s activity and affecting the overall biochemical pathway.
Cellular Effects
The effects of 2-Chloro-5-(chloromethyl)thiophene on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with enzymes like aromatase can lead to altered levels of steroid hormones, which in turn affect cell signaling and gene expression . Additionally, 2-Chloro-5-(chloromethyl)thiophene may impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, 2-Chloro-5-(chloromethyl)thiophene exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can prevent the enzyme from interacting with its natural substrate, thereby blocking the biochemical reaction it catalyzes . Additionally, 2-Chloro-5-(chloromethyl)thiophene may induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered levels of specific mRNAs and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-(chloromethyl)thiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-(chloromethyl)thiophene is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . This degradation can lead to a decrease in its efficacy and changes in its biochemical effects. Long-term studies in vitro and in vivo have indicated that prolonged exposure to 2-Chloro-5-(chloromethyl)thiophene can lead to cumulative effects on cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(chloromethyl)thiophene vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Studies have shown that high doses of 2-Chloro-5-(chloromethyl)thiophene can cause toxic effects, including damage to liver and kidney tissues . Additionally, threshold effects have been observed, where a specific dosage level is required to elicit a measurable biochemical response. These findings highlight the importance of dosage optimization in the use of 2-Chloro-5-(chloromethyl)thiophene in research and therapeutic applications.
Metabolic Pathways
2-Chloro-5-(chloromethyl)thiophene is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of specific metabolites. The interactions between 2-Chloro-5-(chloromethyl)thiophene and metabolic enzymes can also influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of 2-Chloro-5-(chloromethyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 2-Chloro-5-(chloromethyl)thiophene can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific binding sites.
Subcellular Localization
The subcellular localization of 2-Chloro-5-(chloromethyl)thiophene is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-Chloro-5-(chloromethyl)thiophene may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. These interactions can influence the compound’s biochemical effects and its overall impact on cellular function.
Propriétés
IUPAC Name |
2-chloro-5-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTKXCOGYOYAMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342578 | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23784-96-5 | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23784-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key reactions that 2-Chloro-5-(chloromethyl)thiophene undergoes, and what are the resulting products?
A1: 2-Chloro-5-(chloromethyl)thiophene demonstrates interesting reactivity with phosphorus-containing compounds.
Q2: Besides reactions with phosphorus-containing compounds, has 2-Chloro-5-(chloromethyl)thiophene been explored in other reactions?
A2: While the provided research focuses on phosphorus chemistry, other research explores the reaction of 2-Chloro-5-(chloromethyl)thiophene with monoethanolamine vinyl ether. [, ] Though details of the reaction outcome are not provided in the abstracts, this suggests ongoing interest in utilizing this compound for building more complex structures, potentially through nucleophilic substitution or addition reactions with amines.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


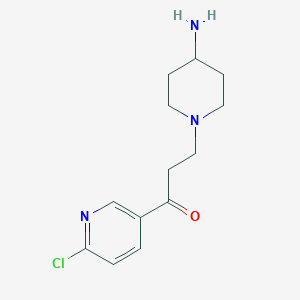

![5-Methyl-2-[2-(4-methyl-piperidin-1-YL)-ethoxy]-phenylamine](/img/structure/B1361038.png)
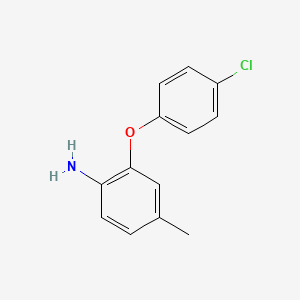
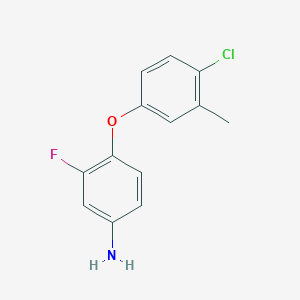
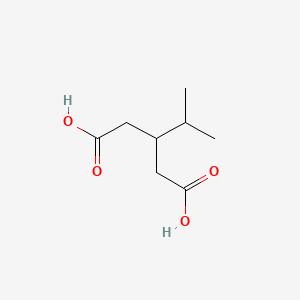



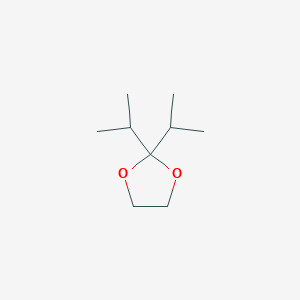

![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)


